molecular formula C12H23NO4 B1198194 Isovalerylcarnitine CAS No. 31023-24-2

Isovalerylcarnitine

Cat. No. B1198194
CAS RN: 31023-24-2
M. Wt: 245.32 g/mol
InChI Key: IGQBPDJNUXPEMT-SNVBAGLBSA-N
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Description

Synthesis Analysis

Isovalerylcarnitine is synthesized from L-leucine in a multi-step biochemical process involving the transformation of L-leucine into isovaleryl-CoA, which is then conjugated with carnitine to form isovalerylcarnitine. This process is essential for the detoxification and removal of isovaleric acid, a potentially toxic substance produced during the metabolism of leucine (Roe et al., 1984).

Molecular Structure Analysis

The molecular structure of isovalerylcarnitine consists of an isovaleryl group attached to the nitrogen atom of carnitine. This structure enables it to participate in the transport of fatty acids across mitochondrial membranes, facilitating their oxidation and subsequent energy production.

Chemical Reactions and Properties

Isovalerylcarnitine is involved in various biochemical reactions, including the activation of specific forms of calpain, a calcium-dependent protease. This activation is crucial for the regulation of numerous cellular processes, including cell motility, cell cycle progression, and apoptosis (Pontremoli et al., 1990). Additionally, isovalerylcarnitine has been shown to inhibit proteolysis in rat liver, suggesting a regulatory role in protein metabolism (Miotto et al., 1989).

Scientific Research Applications

Neurological Disorders and Cognitive Health

Isovalerylcarnitine, along with other carnitine derivatives like acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC), is involved in carbohydrate and lipid metabolism. Research indicates that ALC may have effects on brain tissue and could benefit neurological disorders such as Alzheimer's dementia, depression in the elderly, HIV infection, chronic fatigue syndrome, peripheral neuropathies, ischemia, reperfusion of the brain, and cognitive impairment associated with various conditions. PLC, on the other hand, is studied for its potential in treating cardiovascular diseases due to its effects on the tricarboxylic acid cycle and vasodilation properties (Malaguarnera, 2012).

Metabolic Disorders and Insulin Resistance

Studies on metabolic disorders suggest a connection between carnitine levels and metabolic diseases. For instance, alterations in carnitine metabolic pathways, including those involving isovalerylcarnitine, have been associated with certain metabolic disorders. The role of carnitine and its derivatives in mitochondrial metabolism and energy production is critical in understanding and potentially treating conditions like diabetes and insulin resistance (Yao et al., 2022).

Cardiovascular Health

Carnitine derivatives, including isovalerylcarnitine, have been researched for their therapeutic effects on the cardiovascular system. The potential benefits stem from their involvement in energy metabolism, antioxidative properties, and effects on cellular membranes. These properties could make them useful in the prevention and treatment of ischemic heart disease, congestive heart failure, hypertrophic heart disease, and peripheral arterial disease (Malaguarnera, 2012).

Precision Medicine and Biomarker Discovery

The role of carnitine and acylcarnitines, including isovalerylcarnitine, in precision medicine and biomarker discovery is significant. These metabolites serve as mitochondrial biomarkers for various genetic disorders affecting fatty acid oxidation. Their clinical utility extends beyond these disorders, with evidence supporting their role in diagnosing and prognosticating diseases such as diabetes, sepsis, cancer, and heart failure (McCann et al., 2021).

Future Directions

Recent studies have found compelling evidence in favor of a protective role for a circulating metabolite, Isovalerylcarnitine, in lung cancer etiology . From the treatment of a Mendelian disease, isovaleric acidemia, we know that circulating Isovalerylcarnitine is modifiable through a restricted protein diet or glycine and L-carnatine supplementation . Therefore, Isovalerylcarnitine may represent a modifiable and inversely associated biomarker for lung cancer .

properties

IUPAC Name

3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQBPDJNUXPEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isovalerylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isovalerylcarnitine

CAS RN

31023-24-2
Record name Isovalerylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
CR Roe, DS Millington, DA Maltby… - The Journal of …, 1984 - Am Soc Clin Investig
… In this study,we present the unequivocal identification of isovalerylcarnitine (IVC) and its excretion in isovaleric acidemia and attempt to compare the relative therapeutic utility of L-…
Number of citations: 121 www.jci.org
PE Minkler, MSK Stoll, ST Ingalls, CL Hoppel - Journal of Chromatography …, 2017 - Elsevier
… Urine from patients with isovaleric acidemia (with the disease marker isovalerylcarnitine) and … , and robust for selective quantitation of isovalerylcarnitine, and thus is recommended for …
Number of citations: 18 www.sciencedirect.com
MH Fries, P Rinaldo, E Schmidt-Sommerfeld… - The Journal of …, 1996 - Elsevier
… supplementation with glycine, L-carnitine, or both has been used to enhance conjugation and excretion of isovaleric metabolites, principally isovalerylglycine and isovalerylcarnitine. …
Number of citations: 64 www.sciencedirect.com
Y Chinen, S Nakamura, K Tamashiro… - Molecular Genetics and …, 2017 - Elsevier
… Ammonia, free carnitine, isovalerylcarnitine, and isovalerylglycine were analyzed in the urine and blood after a meal consisting of 1600 mg leucine with glycine alone (250 mg/kg/day), l-…
Number of citations: 16 www.sciencedirect.com
S Forni, X Fu, SE Palmer, L Sweetman - Molecular genetics and …, 2010 - Elsevier
… Precision for 2-methylbutyrylcarnitine and isovalerylcarnitine at concentrations above the … plasma or DBS indicate a possible IVA with elevated isovalerylcarnitine or 2-methylbutyryl-CoA …
Number of citations: 41 www.sciencedirect.com
C De Sousa, RA Chalmers, TE Stacey… - European journal of …, 1986 - Springer
… mass spectrometry to be primarily isovalerylcarnitine. Regular glycine supplementation caused no … with the excretion of large amounts of isovalerylcarnitine. Carnitine acts by removing (…
Number of citations: 48 link.springer.com
M Dercksen, G Koekemoer, M Duran, RJA Wanders… - Metabolomics, 2013 - Springer
… isovalerylcarnitine, appeared to be highly effective as indicated by the increase of isovalerylcarnitine … 0.000) change in the isovalerylglycine to isovalerylcarnitine ratio from 276.9 to …
Number of citations: 14 link.springer.com
JLK Van Hove, SG Kahler, DS Millington, DS Roe… - Pediatric …, 1994 - nature.com
ABSTRACT: The purpose of this study was to determine whether treatment with L-carnitine or acetyl-L-carnitine enhances the turnover of lipid or branched-chain amino acid oxidation in …
Number of citations: 31 www.nature.com
MFB Silva, J Selhorst, H Overmars, AH van Gennip… - Clinical …, 2001 - Elsevier
… the unequivocal increase in 3-hydroxy-isovalerylcarnitine, a finding that is consistent with the … (and that with 3-hydroxy-isovalerylcarnitine) also holds true for VPA-treated patients. …
Number of citations: 38 www.sciencedirect.com
K Smith-Byrne, A Cerani, F Guida, S Zhou… - … Biomarkers & Prevention, 2022 - AACR
Background: Tobacco exposure causes 8 of 10 lung cancers, and identifying additional risk factors is challenging due to confounding introduced by smoking in traditional observational …
Number of citations: 3 aacrjournals.org

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